molecular formula C5H8ClF3N2O B055844 N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride CAS No. 124668-48-0

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Cat. No.: B055844
CAS No.: 124668-48-0
M. Wt: 204.58 g/mol
InChI Key: HVPRNFJOJFQOMZ-UHFFFAOYSA-N
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Description

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . The trifluoroacetamide group adds unique properties to the compound, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines and azetidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetamide group enhances the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C5_5H7_7F3_3N2_2O
  • Molecular Weight : 168.12 g/mol
  • Density : 1.37 g/cm³
  • Boiling Point : 223°C
  • Flash Point : 88°C

These properties suggest that the compound is stable under various conditions, making it a suitable candidate for further biological evaluations .

This compound has been studied for its potential role in inhibiting the Akt signaling pathway, which is crucial in regulating cell survival and metabolism. Akt is a serine/threonine kinase involved in various cellular processes, including glucose metabolism, apoptosis, and cell proliferation. Inhibition of Akt activity can lead to significant therapeutic effects in cancer treatment .

Akt Inhibition

Research indicates that compounds similar to this compound can selectively inhibit specific isoforms of Akt, particularly Akt1. This inhibition has been associated with reduced tumor growth in various cancer models . The compound's ability to modulate this pathway may provide a mechanism for its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of azetidine derivatives. For instance:

  • In Vitro Studies : Compounds derived from azetidine structures have shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies typically measure the half-maximal inhibitory concentration (IC50) to assess potency .
  • Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization at the colchicine binding site, disrupting microtubule dynamics essential for mitosis .

Antibacterial Activity

The antibacterial activity of azetidine derivatives has also been explored. Compounds bearing similar structural features have demonstrated efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamideAnticancerInhibits Akt1 leading to reduced tumor growth in models
Azetidine derivativesCytotoxicityEffective against MCF-7 and HCT-116 with IC50 values indicating significant potency
Azetidine analogsAntibacterialActive against MRSA with MIC values lower than 5 µg/mL

Properties

IUPAC Name

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-3-1-9-2-3;/h3,9H,1-2H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPRNFJOJFQOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598699
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124668-48-0
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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